

OSS_128167: A Technical Guide to a Selective SIRT6 Inhibitor

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Compound of Interest		
Compound Name:	OSS_128167	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

OSS_128167 is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6), a key enzyme in cellular metabolism, DNA repair, and inflammation. This document provides a comprehensive technical overview of **OSS_128167**, including its discovery, mechanism of action, and preclinical development. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

Sirtuin 6 (SIRT6) is an NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in regulating a wide range of cellular processes. Its involvement in cancer, metabolic diseases, and viral infections has made it an attractive therapeutic target.

OSS_128167 has emerged as a valuable chemical probe to investigate the biological functions of SIRT6 and as a potential lead compound for the development of novel therapeutics.[1][2]

Discovery and Physicochemical Properties

OSS_128167 was identified as a specific inhibitor of SIRT6.[3][4] Its chemical and physical properties are summarized below.



Property	Value
IUPAC Name	5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2- hydroxybenzoic acid
CAS Number	887686-02-4
Molecular Formula	C19H14N2O6
Molar Mass	366.329 g⋅mol ⁻¹
Solubility	DMSO: 73 mg/mL (199.27 mM)

Mechanism of Action

OSS_128167 selectively inhibits the deacetylase activity of SIRT6. This leads to an increase in the acetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac).[3][5] Increased H3K9 acetylation alters gene expression, including the upregulation of Glucose Transporter 1 (GLUT-1).[3] The compound has also been shown to modulate the PI3K/Akt signaling pathway.[1][2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of OSS_128167

Target	IC ₅₀ (μM)	Selectivity vs. SIRT6
SIRT6	89[3][4][5][6]	-
SIRT1	1578[3][4][5][6]	~17.7-fold
SIRT2	751[3][4][5][6]	~8.4-fold

Table 2: Preclinical In Vitro and In Vivo Dosage



Model System	Cell Line/Animal Model	Concentration/ Dosage	Observed Effects	Reference
Pancreatic Cancer	BxPC3 cells	100 μΜ	Increased H3K9 acetylation, increased GLUT-1 expression, decreased TNF-α secretion.	[3][5][6]
Hepatitis B Virus (HBV)	HepG2.2.15 & HepG2-NTCP cells	100 μΜ	Decreased HBV core DNA and 3.5-kb RNA levels.	[6][7]
Hepatitis B Virus (HBV)	HBV transgenic mice	50 mg/kg (i.p.)	Suppressed HBV DNA and 3.5-kb RNA levels.	[6][7]
Multiple Myeloma	NCI-H929, LR-5, Dox40 cells	200 μΜ	Induced chemosensitizati on.	[6]
Diffuse Large B- Cell Lymphoma	DLBCL cell lines	100 μΜ	Decreased cell proliferation, blocked cell cycle.	[2]
Diabetic Cardiomyopathy	STZ-induced diabetic mice	20 or 50 mg/kg (oral gavage)	Aggravated cardiomyocyte apoptosis and fibrosis.	[8]
Diabetic Cardiomyopathy	H9c2 cells	Not specified	Increased expression of pro-fibrotic and pro-apoptotic markers.	[8]



Subarachnoid Rat model Prevented decreases in Hemorrhage (i.c.v.) cerebral IL-1 β , TNF- α , and IL-6.

Experimental Protocols In Vitro Cell-Based Assay for H3K9 Acetylation

Objective: To determine the effect of **OSS_128167** on histone H3 lysine 9 acetylation in a cellular context.

Methodology:

- Cell Culture: BxPC3 cells are cultured in appropriate media and seeded in six-well plates at a density of 4 x 10⁵ cells per well.[3] The cells are allowed to adhere for 24 hours.
- Compound Treatment: Cells are treated with 100 μM OSS_128167 or vehicle (DMSO) for various time points (e.g., 0, 2, 6, 18, 24 hours).[3][4]
- Protein Lysate Preparation: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer to extract total protein.
- Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated H3K9 and total H3. After washing, the membrane is incubated with a corresponding secondary antibody.
- Detection: The protein bands are visualized using an appropriate detection system, and the levels of acetylated H3K9 are normalized to total H3.

In Vivo Study in HBV Transgenic Mice

Objective: To evaluate the anti-viral efficacy of **OSS_128167** in a mouse model of Hepatitis B Virus infection.

Methodology:



- Animal Model: Male HBV transgenic mice are used for the study.
- Compound Administration: OSS_128167 is administered via intraperitoneal injection at a dose of 50 mg/kg every 4 days for a total of 12 days.[6]
- Sample Collection: At the end of the treatment period, liver tissue is collected from the mice.
- Analysis of Viral Markers: DNA and RNA are extracted from the liver tissue. The levels of HBV DNA and 3.5-kb RNA are quantified using quantitative PCR (qPCR) to assess the viral load.

Signaling Pathways and Workflows Diagram 1: OSS_128167 Mechanism of Action

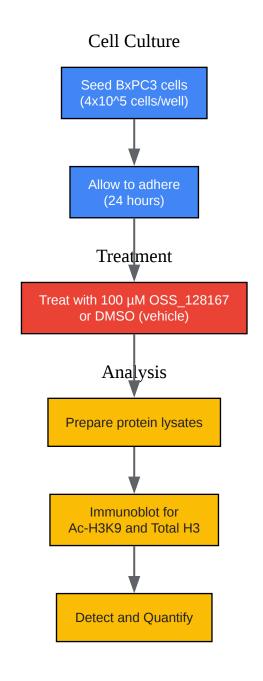


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Caption: Inhibition of SIRT6 by OSS_128167 increases H3K9 acetylation.

Diagram 2: Experimental Workflow for In Vitro H3K9 Acetylation Assay



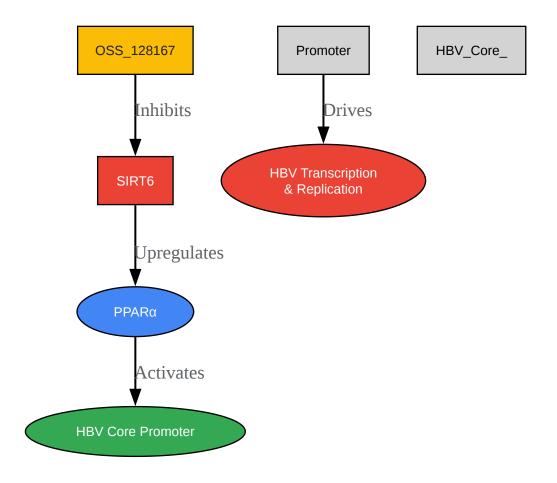


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Caption: Workflow for assessing H3K9 acetylation in BxPC3 cells.

Diagram 3: OSS_128167's Role in HBV Replication





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Caption: **OSS_128167** restricts HBV replication by inhibiting the SIRT6/PPARα axis.

Therapeutic Potential and Future Directions

OSS_128167 has demonstrated potential therapeutic applications in several disease areas. Its ability to inhibit HBV replication suggests a role in treating chronic hepatitis B.[6][7] In oncology, it has shown anti-tumor effects in diffuse large B-cell lymphoma and has been found to sensitize multiple myeloma cells to chemotherapy.[2][6]

However, the pro-inflammatory and pro-apoptotic effects observed in the context of diabetic cardiomyopathy highlight the context-dependent nature of SIRT6 inhibition and the need for careful evaluation in different pathological conditions.[1][8]

Future research should focus on:

Optimizing the potency and selectivity of OSS_128167 through medicinal chemistry efforts.



- Conducting further preclinical studies to evaluate its efficacy and safety in various disease models.
- Investigating the detailed molecular mechanisms underlying its diverse biological activities.
- Exploring potential combination therapies to enhance its therapeutic effects.

Conclusion

OSS_128167 is a critical research tool for elucidating the complex biology of SIRT6. The data and protocols presented in this guide provide a solid foundation for researchers to explore its therapeutic potential further. While promising, the development of **OSS_128167** into a clinical candidate will require extensive investigation to fully understand its pharmacological profile and to identify the patient populations most likely to benefit from SIRT6 inhibition.

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